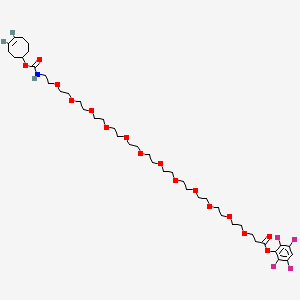
TCO-PEG12-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TCO-PEG12-TFP ester: is a hetero-bifunctional crosslinker that contains an amine-reactive tetrafluorophenyl (TFP) group and a trans-cyclooctene (TCO) group connected by a polyethylene glycol (PEG) spacer with twelve ethylene glycol units. This compound is widely used in bioorthogonal chemistry, particularly for labeling and conjugation of biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG12-TFP ester involves the following steps:
Preparation of TCO-PEG12: The PEG12 spacer is first synthesized by polymerizing ethylene glycol units. The TCO group is then attached to one end of the PEG12 spacer.
Formation of TFP Ester: The other end of the PEG12 spacer is reacted with tetrafluorophenyl (TFP) to form the TFP ester.
Industrial Production Methods: Industrial production of this compound typically involves large-scale polymerization of ethylene glycol units followed by sequential attachment of TCO and TFP groups. The process is carried out under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The TFP ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The TCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules to form stable triazole linkages.
Common Reagents and Conditions:
Substitution Reactions: Primary amines are commonly used as reagents. The reaction is typically carried out in aqueous or organic solvents at room temperature.
Click Chemistry Reactions: Azide-containing molecules are used as reagents. The reaction occurs under mild conditions without the need for a copper catalyst.
Major Products:
Amide Bonds: Formed from the reaction of TFP ester with primary amines.
Triazole Linkages: Formed from the reaction of TCO with azide-containing molecules.
Scientific Research Applications
Chemistry:
Protein Labeling: TCO-PEG12-TFP ester is used to label proteins with TCO groups, enabling subsequent click chemistry reactions with azide-containing probes.
Bioconjugation: It is used to create bioconjugates by linking biomolecules through bioorthogonal reactions.
Biology:
Cell Surface Labeling: The compound is used to label cell surface proteins with TCO groups for imaging and tracking.
Drug Delivery: It is used in the development of targeted drug delivery systems by conjugating drugs to targeting molecules.
Medicine:
Diagnostic Imaging: this compound is used in the development of imaging agents for diagnostic purposes.
Therapeutics: It is used in the synthesis of therapeutic conjugates for targeted treatment of diseases.
Industry:
Material Science: The compound is used in the modification of materials to introduce functional groups for further chemical reactions.
Mechanism of Action
Mechanism:
TFP Ester Group: The TFP ester group reacts with primary amines to form stable amide bonds. This reaction is facilitated by the electron-withdrawing nature of the tetrafluorophenyl group, which makes the ester more reactive.
TCO Group: The TCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules. The strain in the eight-membered ring of TCO facilitates the reaction without the need for a copper catalyst.
Molecular Targets and Pathways:
Primary Amines: The TFP ester targets primary amines in proteins and other biomolecules.
Azide-Containing Molecules: The TCO group targets azide-containing molecules for bioorthogonal conjugation.
Comparison with Similar Compounds
TFP Ester-PEG4-DBCO: Contains a shorter PEG spacer and a dibenzylcyclooctyne (DBCO) group instead of TCO.
TFP Ester-PEG12-DBCO: Similar PEG spacer but with a DBCO group instead of TCO.
TCO-PEG4-TFP Ester: Contains a shorter PEG spacer but similar functional groups.
Uniqueness:
Long PEG Spacer: The PEG12 spacer in TCO-PEG12-TFP ester provides increased water solubility and reduced steric hindrance during ligation.
Copper-Free Click Chemistry: The TCO group allows for copper-free click chemistry, making it suitable for biological applications where copper ions can be detrimental.
Properties
Molecular Formula |
C42H67F4NO16 |
|---|---|
Molecular Weight |
918.0 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C42H67F4NO16/c43-36-34-37(44)40(46)41(39(36)45)63-38(48)8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-47-42(49)62-35-6-4-2-1-3-5-7-35/h1-2,34-35H,3-33H2,(H,47,49)/b2-1- |
InChI Key |
KIKASBBKOIGGOX-UPHRSURJSA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


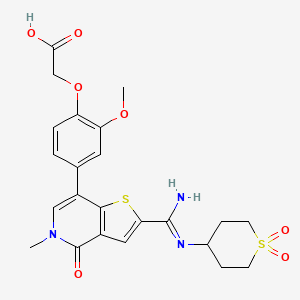
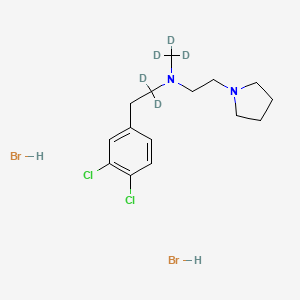
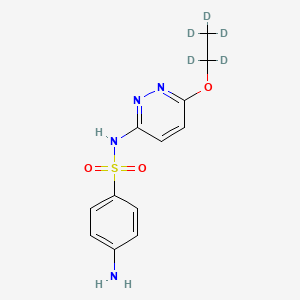
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
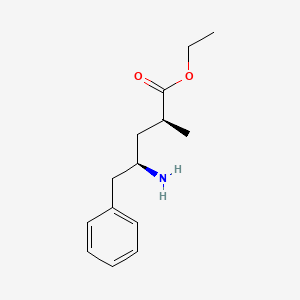
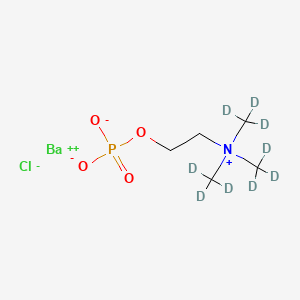
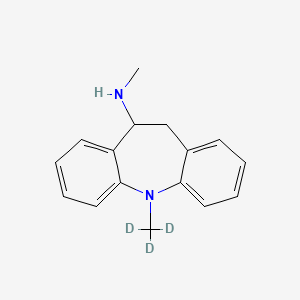
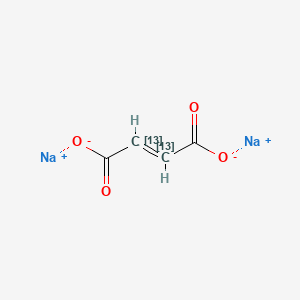
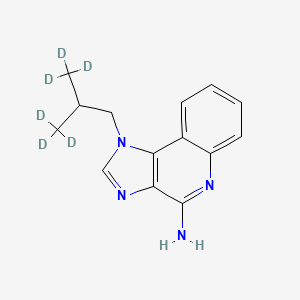
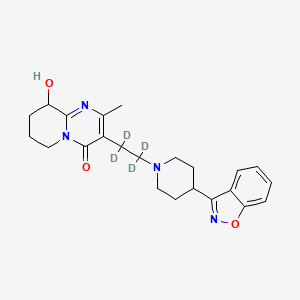

![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
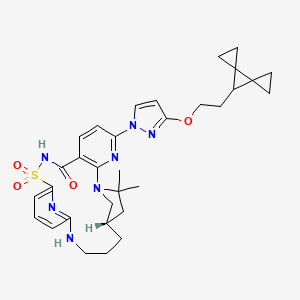
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
